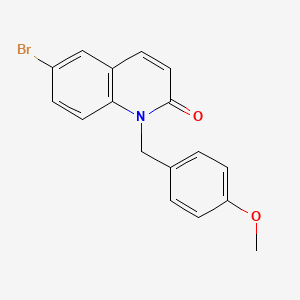

6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one

Description

6-Bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one (CAS: 897374-61-7) is a brominated quinolinone derivative with the molecular formula C₁₇H₁₄BrNO₂ and a molecular weight of 344.22 g/mol . The compound features a quinolin-2(1H)-one core substituted with a bromine atom at the C6 position and a 4-methoxybenzyl group at the N1 position. The 4-methoxybenzyl substituent may enhance lipophilicity and bioavailability, while the bromine atom could modulate electronic properties and binding affinity .

Properties

IUPAC Name |

6-bromo-1-[(4-methoxyphenyl)methyl]quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c1-21-15-6-2-12(3-7-15)11-19-16-8-5-14(18)10-13(16)4-9-17(19)20/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXRCDQFPJSLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=CC2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one typically involves the following steps:

Methoxybenzylation: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated quinolinone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinolinone derivatives.

Substitution: Formation of substituted quinolinone derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry and Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that play critical roles in cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibiting these enzymes can have significant therapeutic effects, particularly for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.

Structure-Activity Relationship Studies

Research has shown that 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one exhibits inhibitory activity against PDEs, specifically PDE4 and PDE5. A study identified this compound as a lead with an IC50 of 4.6 µM for PDE4 and 6.3 µM for PDE5, indicating its potential as a dual inhibitor .

Table 1: PDE Inhibition Potency of Selected Compounds

| Compound | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

|---|---|---|

| This compound | 4.6 | 6.3 |

| Compound A | 12 | 100 |

| Compound B | 15 | 80 |

These findings suggest that modifications to the quinolinone structure can enhance PDE inhibitory activity, making it a valuable scaffold for drug development .

Biological Properties

The biological activities of this compound extend beyond enzyme inhibition. Studies have indicated its potential antioxidant and antimicrobial properties, which are crucial for developing new therapeutic agents .

Antioxidant Activity

Preliminary assays have demonstrated that derivatives of this compound exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. These findings highlight the importance of further exploring the structure-activity relationships to optimize these properties.

Antimicrobial Activity

In addition to its antioxidant effects, the compound has shown promise in antimicrobial assays, suggesting it could be developed into a treatment for bacterial infections .

Drug Design Implications

The insights gained from studying this compound can significantly influence drug design strategies. The ability to modify the quinolinone scaffold allows researchers to tailor compounds for specific therapeutic targets.

Virtual Screening and Molecular Modeling

Using computational methods such as molecular docking and virtual screening against PDE crystal structures has facilitated the identification of new leads with improved potency and selectivity . This approach aids in understanding the binding interactions at a molecular level, which is essential for rational drug design.

Case Studies

Several case studies illustrate the applications of this compound in therapeutic contexts:

- Treatment of Asthma and COPD : Research indicates that dual PDE inhibitors like this compound could provide enhanced therapeutic benefits for patients with asthma and COPD by improving airway function through increased cAMP levels .

- Erectile Dysfunction : The compound's ability to inhibit PDE5 suggests potential use in treating erectile dysfunction, where selective inhibition can lead to improved erectile function by enhancing nitric oxide signaling pathways .

Mechanism of Action

The mechanism of action of 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one with key analogs, highlighting substituent positions, biological activities, and synthesis methods:

Structure–Activity Relationships (SAR)

- Bromine at C6: Bromination at C6 is a common feature in bioactive quinolinones. For example, halogenated derivatives 15e (6-Cl) and 15f (6-Br) demonstrated potent anticancer activity by arresting the G2/M phase via p53 activation . Bromine may enhance electrophilic interactions with target proteins.

- N1 Substitution : The 4-methoxybenzyl group in the target compound contrasts with simpler substituents (e.g., methyl or phenyl) in analogs. The methoxy group may improve membrane permeability, as seen in CTR-21 , where methoxy groups at C8 enhanced activity .

- C4 Modifications: Analogs with C4-phenyl groups (e.g., 6-bromo-4-phenylquinolin-2(1H)-one) are used in palladium-catalyzed reactions, suggesting versatility for further functionalization .

Biological Activity

6-Bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinolinone family. Its unique structure, characterized by a bromine atom at the sixth position and a methoxybenzyl group at the first position, suggests potential biological activities that are currently under investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14BrN2O, and its molecular weight is approximately 332.20 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions compared to other halogenated derivatives.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit notable antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

The compound showed significant bacteriostatic activity, particularly against Staphylococcus aureus, suggesting its potential as an antibiotic agent in treating resistant bacterial infections .

Antiviral Activity

Preliminary studies have indicated that quinolinone derivatives can possess antiviral properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against viral infections. For instance, structural analogs have shown activity against viruses such as influenza and HIV by inhibiting viral replication through interference with viral enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has exhibited cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 10.5 |

| MCF-7 | 12.3 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways or inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. For instance, it may inhibit DNA gyrase or topoisomerase enzymes, which are essential for bacterial DNA replication and are common targets for antibacterial agents .

Case Studies

Several case studies have highlighted the potential applications of quinolinone derivatives in clinical settings:

- Antimicrobial Resistance : A study demonstrated that derivatives similar to this compound could effectively combat multidrug-resistant strains of bacteria, providing insights into their role in addressing antimicrobial resistance .

- Cancer Treatment : In a preclinical trial focusing on lung cancer treatment, compounds structurally related to this compound showed promising results in reducing tumor size in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.